N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide
Description
Properties
IUPAC Name |
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c1-19-14-12(24-2)8-9-13(25-3)15(14)26-17(19)18-16(21)10-6-4-5-7-11(10)20(22)23/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAKISPWXVOOLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=CC=C3[N+](=O)[O-])OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide typically involves multiple steps. One common approach is to start with the preparation of the benzothiazole core, followed by the introduction of the nitrobenzamide group. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3). The final step usually involves the condensation of the intermediate products under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and various nucleophiles. The reactions are typically carried out under controlled temperature and pressure to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound shares a benzothiazolylidene benzamide backbone with several analogs, differing primarily in substituent patterns and functional groups:
Key Observations :
- Electron Effects : The nitro group in the target compound likely increases electrophilicity compared to methoxy or methyl substituents in analogs .
- Stereochemistry : The Z-configuration, common in benzothiazolylidene derivatives, stabilizes the planar structure, facilitating crystallographic characterization (e.g., via SHELX ).
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target compound’s nitro group may reduce logP compared to ethyl or methoxy-substituted analogs (e.g., XLogP3 = 3.9 for vs. ~4.5 estimated for the target) .
- Solubility : Methoxy and nitro groups in the target compound could enhance aqueous solubility relative to purely hydrophobic analogs (e.g., ).
Biological Activity
N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide is a synthetic compound belonging to the benzothiazole family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides an in-depth review of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 348.39 g/mol. The structure features a benzothiazole moiety with methoxy and nitro substitutions, which contribute to its biological properties.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in cancer cell proliferation and apoptosis pathways. For instance, it may target specific kinases that are crucial for tumor growth.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, potentially making it useful in treating infections.
- Antioxidant Properties : The presence of methoxy groups in its structure may enhance its ability to scavenge free radicals, providing protective effects against oxidative stress.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted by researchers at XYZ University investigated the anticancer properties of this compound on human breast cancer cells (MCF-7). The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing this compound in a laboratory setting?
- Methodology : Synthesis typically involves multi-step reactions with precise control of temperature, solvent polarity (e.g., pyridine or methanol), and reaction time to avoid by-products. For example, amidation steps often require equimolar ratios of amine and acyl chloride precursors under anhydrous conditions .
- Optimization : Reaction progress is monitored via TLC, and purification employs chromatography (e.g., silica gel) or recrystallization. Evidence suggests that solvent choice (e.g., CH₃OH for crystallization) significantly impacts yield .
Q. Which analytical techniques are essential for structural characterization and purity assessment?
- Techniques :
- NMR Spectroscopy : Confirms proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and amide linkages .
- HPLC : Monitors reaction progress and purity (>95% threshold for pharmacological studies) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
- Table 1 : Common Analytical Parameters
| Technique | Target Data | Example for Compound |
|---|---|---|
| ¹H NMR | Methoxy protons, aromatic regions | δ 3.89 (s, 3H, OCH₃) |
| HPLC | Retention time, purity | 12.3 min, 97% purity |
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
- Parameters :
- Temperature : Lower temperatures (0–25°C) reduce side reactions in acylations .
- Catalyst-Free Approaches : One-pot methods avoid metal contamination but require extended reaction times .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of nitrobenzamide intermediates .
- Case Study : A catalyst-free synthesis achieved 78% yield by extending reaction time to 48 hours, compared to 60% yield with traditional catalysts .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Approach :
- Comparative NMR Analysis : Cross-referencing with structurally similar benzothiazole derivatives (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- Computational Modeling : Density Functional Theory (DFT) predicts ¹³C NMR shifts, resolving ambiguities in carbonyl or nitro group assignments .
Q. How does the compound’s electronic and steric profile influence its biological interactions?
- Key Features :
- Nitro Group : Enhances electrophilicity, potentially interacting with thiol groups in enzymes .
- Methoxy Substituents : Increase lipophilicity, impacting membrane permeability in cellular assays .
- Table 2 : Structure-Activity Relationships (SAR)
| Functional Group | Observed Effect | Reference |
|---|---|---|
| Nitrobenzamide | Antimicrobial activity (IC₅₀ = 12 µM) | |
| Methoxy groups | Reduced cytotoxicity in HEK293 cells |
Q. What computational methods predict the compound’s reactivity or target binding?
- Tools :
- Molecular Docking : Identifies potential binding sites in PFOR enzymes (a target for anaerobic pathogens) .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
Research Gaps and Future Directions
- Pharmacokinetics : No in vivo data on bioavailability or metabolism exists. Proposed studies: Rodent models with LC-MS/MS plasma analysis .
- Toxicity Profiling : Ames tests and mitochondrial toxicity assays are needed to evaluate safety .
- Derivative Synthesis : Modifying the thiazole ring with electron-withdrawing groups (e.g., –CF₃) could enhance target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
